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molecular formula C13H14FN3O2 B057483 ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate CAS No. 256504-39-9

ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

Cat. No. B057483
M. Wt: 263.27 g/mol
InChI Key: DVWGQBBJLJWPKJ-UHFFFAOYSA-N
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Patent
US07173037B2

Procedure details

The solution obtained from Example 1A is mixed with 61.25 ml (60.77 g, 0.613 mol) of dimethylaminoacrolein and 56.28 ml (83.88 g, 0.736 mol) of trifluoroacetic acid and boiled under argon for 3 days. The solvent is then evaporated in vacuo, and the residue is added to 2 l of water and extracted three times with 1 l of ethyl acetate each time. The combined organic phases are dried with magnesium sulphate and concentrated in a rotary evaporator. Chromatography is carried out on 2.5 kg of silica gel, eluting with a toluene/toluene-ethyl acetate=4:1 gradient. Yield: 91.6 g (49.9% of theory over two stages).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61.25 mL
Type
reactant
Reaction Step One
Quantity
56.28 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[F:14])[N:5]=[C:4]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:3]=1.CN([C:23]([CH:25]=[CH2:26])=O)C.FC(F)(F)C(O)=O>>[F:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[CH2:7][N:6]1[C:2]2=[N:1][CH:23]=[CH:25][CH:26]=[C:3]2[C:4]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[N:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)OCC
Name
Quantity
61.25 mL
Type
reactant
Smiles
CN(C)C(=O)C=C
Name
Quantity
56.28 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue is added to 2 l of water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 1 l of ethyl acetate each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
WASH
Type
WASH
Details
eluting with a toluene/toluene-ethyl acetate=4:1 gradient

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
FC1=C(CN2N=C(C=3C2=NC=CC3)C(=O)OCC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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